![molecular formula C17H34O7 B14370021 Bis[2-(2-butoxyethoxy)ethyl] carbonate CAS No. 91651-98-8](/img/structure/B14370021.png)
Bis[2-(2-butoxyethoxy)ethyl] carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2-butoxyethoxy)ethyl] carbonate is an organic compound with the molecular formula C17H34O7. It is a carbonate ester, which is characterized by the presence of two butoxyethoxy groups attached to the central carbonate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-butoxyethoxy)ethyl] carbonate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-(2-butoxyethoxy)ethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas is carefully controlled to prevent exposure and ensure safety. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(2-butoxyethoxy)ethyl] carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-(2-butoxyethoxy)ethanol and carbon dioxide.
Transesterification: It can react with alcohols in the presence of a catalyst to form different carbonate esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 2-(2-butoxyethoxy)ethanol and carbon dioxide.
Transesterification: Different carbonate esters depending on the alcohol used.
Oxidation: Corresponding carbonates and other oxidation products.
Applications De Recherche Scientifique
Bis[2-(2-butoxyethoxy)ethyl] carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbonate esters.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing biodegradable polymers for medical implants.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism of action of Bis[2-(2-butoxyethoxy)ethyl] carbonate involves its ability to undergo hydrolysis and transesterification reactions. In biological systems, it can be hydrolyzed by esterases to release 2-(2-butoxyethoxy)ethanol, which can then participate in various metabolic pathways. The carbonate moiety can also interact with other molecules, facilitating the formation of biodegradable polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) carbonate: Another carbonate ester with similar properties but different alkyl groups.
Bis(2-butoxyethyl) adipate: A related compound with an adipate ester instead of a carbonate ester.
Hexanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester: Similar structure but with a hexanedioic acid backbone.
Uniqueness
Bis[2-(2-butoxyethoxy)ethyl] carbonate is unique due to its specific combination of butoxyethoxy groups and carbonate ester functionality. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
91651-98-8 |
|---|---|
Formule moléculaire |
C17H34O7 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
bis[2-(2-butoxyethoxy)ethyl] carbonate |
InChI |
InChI=1S/C17H34O7/c1-3-5-7-19-9-11-21-13-15-23-17(18)24-16-14-22-12-10-20-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
BWEQQRIWKLPKEO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOCCOC(=O)OCCOCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


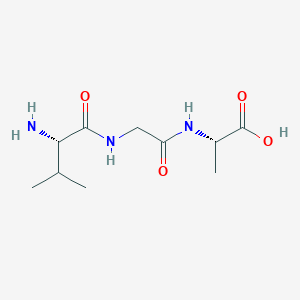
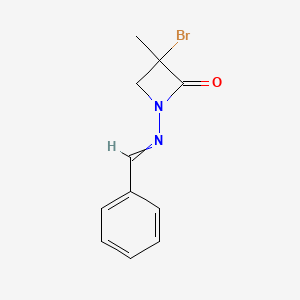
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
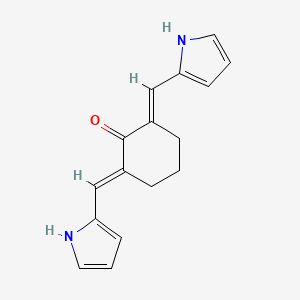
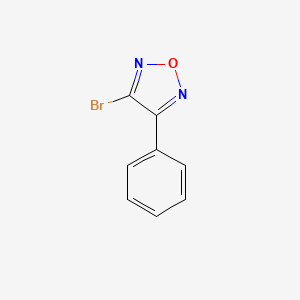
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
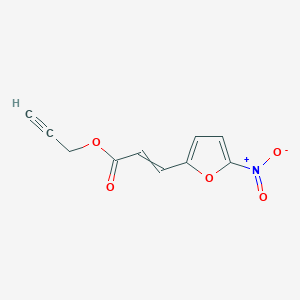

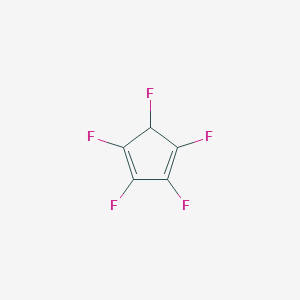
![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
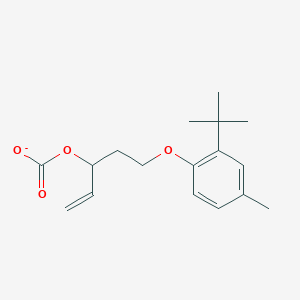
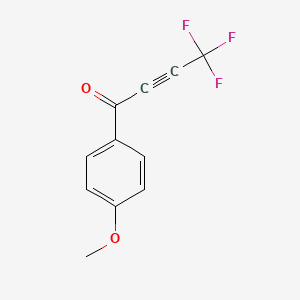

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
